molecular formula C11H12BrF B1531094 2-Bromo-5-(3-fluorophenyl)-1-pentene CAS No. 1143461-57-7

2-Bromo-5-(3-fluorophenyl)-1-pentene

Cat. No.: B1531094
CAS No.: 1143461-57-7
M. Wt: 243.11 g/mol
InChI Key: WYWSMYGGHBMJIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for “2-Bromo-5-(3-fluorophenyl)-1-pentene”, related compounds have been synthesized using various methods. For instance, borinic acids, which are a subclass of organoborane compounds, can be synthesized by adding organometallic reagents to boranes or by reacting triarylboranes with a ligand .

Scientific Research Applications

Catalytic Dehydrohalogenation Applications

Research by Kamiguchi et al. (2003) demonstrates the catalytic dehydrohalogenation of halogenated pentenes, including compounds structurally related to 2-Bromo-5-(3-fluorophenyl)-1-pentene, using Nb, Mo, Ta, and W halide clusters. This process yields pentenes through the removal of halogen atoms in a gas flow reactor, showcasing the potential of molecular clusters as catalysts for refining and manipulating halogenated organic compounds (Kamiguchi et al., 2003).

Bromination Reactions

Abe et al. (2002) explored the use of meso-tetraphenyl-21-telluraporphyrins as catalysts for bromination reactions involving hydrogen peroxide and sodium bromide. This study highlights the potential for specific catalysts to facilitate the bromination of compounds, possibly including derivatives of this compound, enhancing the utility of such compounds in synthetic chemistry (Abe et al., 2002).

Anti-Viral Applications

Lewis, Revankar, and Rando (1995) synthesized alkenyl substituted cytosines and 5-halocytosines, demonstrating slight anti-Human Cytomegalovirus (HCMV) activity. While the direct application of this compound is not discussed, this research indicates the broader potential for halogenated pentene derivatives in biomedical research, particularly in antiviral compounds (Lewis et al., 1995).

Advanced Material Synthesis

Irie et al. (2000) investigated the photochromism of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene in a single-crystalline phase, a process that could potentially be applied to derivatives of this compound. This study highlights the potential of halogenated pentenes in the development of advanced materials with photochromic properties, which could have applications in optics and data storage technologies (Irie et al., 2000).

Chemical Synthesis and Characterization

Khalid et al. (2020) discussed the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, showcasing the versatility of similar compounds in chemical synthesis and the development of new materials with potential applications in various industrial and research contexts (Khalid et al., 2020).

Mechanism of Action

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWSMYGGHBMJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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